molecular formula C32H37N5O3 B12357359 1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]indazole-4-carboxamide

1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]indazole-4-carboxamide

Cat. No.: B12357359
M. Wt: 539.7 g/mol
InChI Key: USTJTGOHOOFGNE-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]indazole-4-carboxamide is a synthetic organic compound It is characterized by its complex structure, which includes a cyclopentyl group, a pyridinyl group, a morpholinyl group, and an indazole carboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]indazole-4-carboxamide typically involves multi-step organic synthesis. Key steps might include:

  • Formation of the indazole core through cyclization reactions.
  • Introduction of the carboxamide group via amide bond formation.
  • Attachment of the cyclopentyl group through alkylation reactions.
  • Incorporation of the pyridinyl and morpholinyl groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-throughput screening to identify optimal catalysts and solvents.
  • Implementation of continuous flow chemistry for scalable synthesis.
  • Purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]indazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups or carbonyl compounds.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]indazole-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]indazole-4-carboxamide
  • 1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(piperidin-4-ylmethyl)phenyl]indazole-4-carboxamide
  • 1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(pyrrolidin-4-ylmethyl)phenyl]indazole-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activity or chemical reactivity compared to similar compounds. These features can be exploited for targeted applications in research and industry.

Properties

Molecular Formula

C32H37N5O3

Molecular Weight

539.7 g/mol

IUPAC Name

1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]indazole-4-carboxamide

InChI

InChI=1S/C32H37N5O3/c1-21-15-22(2)35-32(39)28(21)18-33-31(38)27-16-25(17-30-29(27)19-34-37(30)26-5-3-4-6-26)24-9-7-23(8-10-24)20-36-11-13-40-14-12-36/h7-10,15-17,19,26,28H,3-6,11-14,18,20H2,1-2H3,(H,33,38)

InChI Key

USTJTGOHOOFGNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)C1CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CC=C(C=C4)CN5CCOCC5)C6CCCC6)C

Origin of Product

United States

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